BENGH@ Methodological & Application

Check Availability & Pricing

Application Note: Enzymatic Assay of a-
Chymotrypsin using Suc-AAPA-pNA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Suc-AAPA-pNA

Cat. No.: B1406592

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the enzymatic activity of
a-chymotrypsin using the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-
Alanine p-nitroanilide (Suc-AAPA-pNA).

Principle of the Assay

a-Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-
terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and
phenylalanine.[1] This assay quantifies chymotrypsin activity based on the hydrolysis of the
synthetic peptide substrate, Suc-AAPA-pNA.[2] The enzyme catalyzes the cleavage of the
amide bond between the peptide and p-nitroaniline (pNA). The release of the yellow-colored
pNA results in an increased absorbance at 405 nm. The rate of this increase is directly
proportional to the chymotrypsin activity in the sample under the specified assay conditions.[3]
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Caption: Enzymatic hydrolysis of Suc-AAPA-pNA by a-chymotrypsin.

Materials and Equipment

Reagents:

a-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

Suc-AAPA-pNA (N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide)[2]

Trizma® base (Tris)

Calcium Chloride (CacClz)

Hydrochloric Acid (HCI), 1 M

Dimethyl Sulfoxide (DMSO)
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o Ultrapure water
Equipment:

o Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 405
nm in kinetic mode[4]

o Temperature-controlled incubator or plate reader (37°C)

o Calibrated pipettes and tips

o 96-well flat-bottom microplates

o Reagent reservoirs

e pH meter

Reagent Preparation

1. Assay Buffer (50 mM Tris-HCI, 20 mM CaClz, pH 8.3 at 37°C):

e Dissolve 6.05 g of Trizma base in ~900 mL of ultrapure water.
e Add 2.94 g of Calcium Chloride dihydrate.

e Adjust the pH to 8.3 at 37°C using 1 M HCI.

e Bring the final volume to 1 L with ultrapure water.

o Store at 2-8°C for up to two months.[3]

2. Chymotrypsin Stock Solution (1 mg/mL):

e Prepare a 1 mM HCI solution by diluting 1 M HCI in ultrapure water.
e Dissolve a-chymotrypsin powder in ice-cold 1 mM HCI to a final concentration of 1 mg/mL.[5]
« Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Chymotrypsin Working Solution (e.g., 10 pg/mL):

o Immediately before use, dilute the Chymotrypsin Stock Solution in ice-cold Assay Buffer to
the desired concentration. The optimal concentration should be determined empirically but
typically ranges from 1-20 pg/mL.
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4. Substrate Stock Solution (20 mM Suc-AAPA-pNA):

Dissolve Suc-AAPA-pNA in 100% DMSO to create a 20 mM stock solution.
Aliquot and store at -20°C, protected from light.

5. Substrate Working Solution (1 mM):

On the day of the assay, dilute the Substrate Stock Solution in Assay Buffer to a final
concentration of 1 mM.

Experimental Protocol: 96-Well Plate Kinetic Assay

This protocol is designed for a total reaction volume of 200 pL per well. Adjust volumes as
needed while maintaining the final concentrations.
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Caption: General workflow for the chymotrypsin kinetic assay.
Procedure:
o Set the microplate reader to 37°C.

» Prepare the assay plate by adding reagents to each well as described in Table 2.
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e Add 100 pL of Assay Buffer to the "Blank™" wells.
e Add 50 pL of Assay Buffer to the "Sample" and "Negative Control" wells.

e Add 50 pL of the sample containing chymotrypsin (or Chymotrypsin Working Solution for
positive control) to the "Sample" wells.

e Add 50 pL of the corresponding sample buffer (without enzyme) to the "Negative Control"
wells.

e Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.[3]

« Initiate the enzymatic reaction by adding 100 pL of the 1 mM Substrate Working Solution to
all wells.

e Immediately place the plate in the microplate reader and begin measuring the absorbance at

405 nm every 30-60 seconds for 10 to 20 minutes.[4]

Data Presentation and Analysis

Data Summary Tables:

Table 1: Summary of Assay Conditions and

Reagent Concentrations

Parameter Value

Enzyme a-Chymotrypsin

Substrate Suc-AAPA-pNA

Assay Type Kinetic, Spectrophotometric
Wavelength (A) 405 nm[3]

Temperature 37°C[4]

Final Reaction Volume 200 pL

Final Substrate Conc. 0.5mM

Assay Buffer

50 mM Tris-HCI, 20 mM CacClz, pH 8.3
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| Table 2: Pipetting Scheme for a 96-Well Plate Assay (Volumes in pL) | |

Component Blank Well Negative Control Sample Well
Assay Buffer 100 50 50
Sample / Enzyme 0 50 (Buffer only) 50

Pre-incubate at 37°C

for 5 min

Substrate Working
Soln. (1 mMm)

100 100 100

| Total Volume | 200 | 200 | 200 |
Calculations:

o Determine the Rate of Reaction: Plot absorbance (405 nm) versus time (minutes). The rate
of reaction (AAsos/min) is the slope of the initial linear portion of this curve.

o Correct for Background: Subtract the rate of the Negative Control from the rate of the
Sample wells to correct for any non-enzymatic hydrolysis of the substrate.

o Corrected Rate = (AA405/min)sampIe - (AA405/min)ne9ative control

o Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance
change to enzymatic activity.

Activity (umol/min/mL) = (Corrected Rate x Total Volume) / (¢ x Path Length x Enzyme
Volume)

Where:
o Corrected Rate is the change in absorbance per minute (AA4os/min).

o Total Volume is the final reaction volume in the well (in mL, e.g., 0.2 mL).
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o & (Molar Extinction Coefficient) for p-nitroaniline at pH 8.3 and 405 nm is approximately
9,620 M~icm~1.

o Path Length is the light path through the well in cm. For many 96-well plates, this must be
determined or a standard curve used. For a standard 1 cm cuvette, the value is 1.

o Enzyme Volume is the volume of the enzyme solution added to the well (in mL, e.g., 0.05
mL).

Unit Definition: One unit (U) of chymotrypsin activity is defined as the amount of enzyme that
hydrolyzes 1.0 umole of Suc-AAPA-pNA per minute at 37°C and pH 8.3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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albumin. The PREP activity was measured as described by Brandt et al. using the
chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10
mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration
DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water.
Inhibitors are pre-incubated with the enzyme for 15 min at 37A° C. before starting the assay
by the addition of substrate. The concentration of enzyme and of inhibitor during the
preincubation is double of the final concentration during activity measurement. - PubChem
[pubchem.ncbi.nim.nih.gov]

e 5.rsc.org [rsc.org]

« To cite this document: BenchChem. [Application Note: Enzymatic Assay of a-Chymotrypsin
using Suc-AAPA-pNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1406592#suc-aapa-pna-chymotrypsin-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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